Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Description
Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic heterocyclic compound featuring a fused oxirane (epoxide) and piperidine ring system. The molecule contains a benzyl ester group at the 3-position and a methyl substituent at the 1-position of the bicyclo[4.1.0]heptane scaffold. It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing anticancer, antibacterial, and antiviral agents .
Properties
IUPAC Name |
benzyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14-7-8-15(9-12(14)18-14)13(16)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPRJMVWGWTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC1O2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Epoxidation Reaction: Starting from a suitable piperidine derivative, an epoxidation reaction is performed using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form an epoxide intermediate.
Cyclization: The epoxide intermediate undergoes a cyclization reaction in the presence of a base, such as sodium hydride (NaH), to form the bicyclic structure.
Esterification: The final step involves esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid (H₂SO₄) to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, using oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH⁻) can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: N-oxide derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or antiviral agent.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. The bicyclic structure allows for specific binding to enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis, releasing the active bicyclic core, which then interacts with molecular targets such as proteins and nucleic acids.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₅NO₃ (corrected from conflicting reports in ) .
- Molecular Weight : 233.27 g/mol .
- Physical State : Colorless to light yellow liquid or low-melting solid .
- Solubility: Soluble in methanol, acetonitrile, and dimethyl sulfoxide .
- Synthesis : Prepared via epoxidation of piperidine derivatives followed by acylation with benzyl chloroformate .
Comparison with Similar Compounds
The compound belongs to a class of 7-oxa-3-azabicyclo[4.1.0]heptane derivatives. Structural variations in ester groups and substituents significantly influence physicochemical properties, reactivity, and applications. Below is a comparative analysis with four analogs:
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃ .
- Molecular Weight : 199.25 g/mol .
- Key Differences :
- Applications : Used in asymmetric synthesis due to its rigid bicyclic framework .
Benzyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Molecular Formula : C₁₈H₂₀N₂O₃ .
- Molecular Weight : 312.4 g/mol .
- Higher molecular weight reduces solubility in polar solvents .
- Applications : Explored in targeted drug delivery systems due to its heterocyclic moiety .
Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Molecular Formula : C₉H₁₃O₃ (estimated from ).
- Molecular Weight : ~185.2 g/mol .
- Key Differences :
- Applications : Intermediate in fine chemical synthesis .
tert-Butyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃ .
- Molecular Weight : 213.27 g/mol .
- Key Differences :
- Applications : Preclinical studies in CNS drug development .
Comparative Data Table
Biological Activity
Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential therapeutic uses, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. The compound is characterized by its bicyclic structure that includes nitrogen and oxygen heteroatoms, which contribute to its unique chemical reactivity and biological properties.
Physical Properties:
- Appearance: Colorless to light orange liquid
- Purity: Typically >97% in commercial preparations
- Storage: Recommended at room temperature in a cool, dark place
Biological Activity
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests potential applications in treating neurological disorders .
Interaction Studies
Interaction studies have demonstrated that this compound can influence the activity of specific enzymes involved in metabolic pathways:
| Enzyme | Effect | Reference |
|---|---|---|
| Cholinesterase | Inhibition | |
| Cyclic nucleotide phosphodiesterase | Modulation | |
| Monoamine oxidase | Inhibition |
These interactions suggest potential therapeutic applications in conditions such as Alzheimer’s disease and depression.
Case Studies
Several case studies have explored the biological effects of this compound:
- Neuroprotective Effects:
- Antidepressant Activity:
Q & A
Q. What are the primary synthetic routes for synthesizing benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate?
The compound is typically synthesized via catalytic hydrogenation of precursor diols or through enzymatic resolution. For example, cis/trans isomer mixtures of bicyclic intermediates can be resolved using α-chymotrypsin to achieve high enantiomeric purity . Analogous methods for methyl esters (e.g., catalytic hydrogenation of hydroquinone derivatives) suggest that similar protocols apply to benzyl esters, with modifications in protecting groups .
Q. How is structural elucidation performed for this bicyclic compound?
Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- NMR (¹H and ¹³C) resolves the bicyclic framework and substituents, such as the benzyl group (δ ~7.3 ppm for aromatic protons) .
- Mass spectrometry (e.g., ESI-MS) confirms molecular weight and fragmentation patterns .
Q. What are the key storage conditions to ensure compound stability?
The compound should be stored under argon, protected from light, and at room temperature to prevent hydrolysis of the ester group or oxidation of the bicyclic structure . Degradation under UV light or moisture exposure may alter reactivity in downstream applications.
Advanced Research Questions
Q. How can isomer mixtures generated during synthesis be resolved?
Enzymatic resolution using α-chymotrypsin is effective for separating cis/trans isomers. For instance, enzymatic hydrolysis selectively cleaves one enantiomer, yielding >95% purity for the desired isomer . Solvent polarity adjustments (e.g., aqueous acetone) and temperature control further enhance resolution efficiency .
Q. What challenges arise in optimizing reaction yields for this compound?
Key challenges include:
- Regioselectivity : Competing ring-opening reactions during functionalization (e.g., epoxide intermediates).
- Catalyst compatibility : Transition-metal catalysts may deactivate due to the bicyclic structure’s steric hindrance .
- Scalability : Enzymatic methods, while selective, require precise pH and temperature control, complicating large-scale synthesis .
Q. How does the bicyclic structure influence biological activity compared to similar compounds?
The 7-oxa-3-aza framework enhances metabolic stability compared to monocyclic esters. For example:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Benzyl 1-methyl derivative | Bicyclic ester | Moderate cytotoxicity |
| Ethyl 4-hydroxy derivative | Monocyclic ester | Low antimicrobial activity |
| The rigid bicyclic system may improve binding affinity to enzymatic targets, though steric effects can limit membrane permeability . |
Q. What methodologies are used to assess environmental persistence and toxicity?
- Biodegradability : OECD Test Guideline 301B evaluates inherent biodegradability (e.g., 71% degradation over 28 days for related oxabicyclo compounds) .
- Ecotoxicology : Acute toxicity assays (e.g., LD₅₀ >2000 mg/kg in rats) and log Pow values (1.34) indicate low bioaccumulation potential .
Contradictions and Data Gaps
Q. How do conflicting reports on skin irritation potential impact safety protocols?
While some studies report mild skin irritation in rabbits (OECD 404) , others show no significant effects . Researchers should adopt precautionary measures (e.g., gloves, fume hoods) and validate findings using in vitro models (e.g., EpiDerm™ assays).
Q. What advancements are needed to improve synthetic efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
